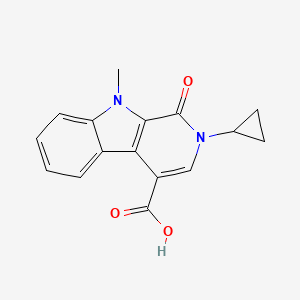

2-cyclopropyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid

Description

2-cyclopropyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid (hereafter referred to by its full systematic name) is a beta-carboline derivative characterized by a bicyclic indole framework with a cyclopropyl substituent at the 2-position and a methyl group at the 9-position. The 1-oxo group and carboxylic acid moiety at the 4-position contribute to its polar and reactive profile, making it a candidate for pharmaceutical and biochemical research. Beta-carbolines are known for diverse biological activities, including interactions with neurotransmitter receptors and enzyme inhibition, though specific data for this compound remain under investigation .

Properties

IUPAC Name |

2-cyclopropyl-9-methyl-1-oxopyrido[3,4-b]indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-17-12-5-3-2-4-10(12)13-11(16(20)21)8-18(9-6-7-9)15(19)14(13)17/h2-5,8-9H,6-7H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYSEKUKOZWMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C(=O)N(C=C3C(=O)O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which forms the beta-carboline core by condensing a tryptamine derivative with an aldehyde or ketone. The cyclopropyl and methyl groups are introduced through subsequent alkylation reactions. The carboxylic acid group can be introduced via oxidation of a corresponding alcohol or aldehyde intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl or methyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that beta-carboline derivatives, including CMC, exhibit significant anticancer properties. A study demonstrated that CMC can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce oxidative stress in cancer cells has been highlighted as a key factor in its anticancer activity .

Case Study:

In a controlled experiment, CMC was administered to human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values indicating effectiveness at low concentrations. The study provided insights into the molecular pathways influenced by CMC, particularly focusing on the modulation of apoptotic markers like caspases and Bcl-2 family proteins.

Neuropharmacology

2.1 Neuroprotective Effects

CMC has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound exhibits potential in enhancing cognitive function and protecting neuronal cells from oxidative damage.

Case Study:

A study involving animal models of Alzheimer's disease demonstrated that CMC administration resulted in improved memory performance in behavioral tests. Biochemical analyses revealed a reduction in amyloid-beta plaques and tau phosphorylation levels, suggesting that CMC may modulate key pathological features of Alzheimer’s disease .

Antimicrobial Properties

3.1 Broad-Spectrum Antimicrobial Activity

Recent studies have shown that CMC possesses broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Data Table: Antimicrobial Efficacy of CMC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Synthesis and Derivatives

4.1 Synthesis Routes

The synthesis of CMC involves several chemical reactions starting from readily available precursors. Various synthetic routes have been developed to improve yield and purity.

Data Table: Synthesis Methods for CMC

| Method | Yield (%) | Key Reagents |

|---|---|---|

| Condensation Reaction | 75% | Cyclopropylamine, methyl acrylate |

| Cyclization | 80% | Acetic anhydride |

Mechanism of Action

The mechanism of action of 2-cyclopropyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological function.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties :

- The cyclopropyl group in the target compound introduces conformational strain, which may enhance binding specificity to rigid biological targets (e.g., enzymes or receptors) compared to flexible alkyl chains like ethyl or isopropyl .

- Cyclopentyl and isobutyl analogs exhibit higher lipophilicity, which could improve membrane permeability but reduce aqueous solubility—a critical factor for oral bioavailability.

- The ethyl variant may offer a balance between solubility and metabolic stability due to its minimal steric bulk .

Commercial Availability: The cyclopropyl derivative (SY095692) is currently available, while the isopropyl analog (SY095694) is listed as out of stock, suggesting higher demand or supply constraints .

Research Implications: No direct pharmacological data (e.g., IC50, binding affinity) are provided in the evidence, necessitating further studies to correlate structural features with biological activity.

Biological Activity

2-Cyclopropyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is a compound belonging to the beta-carboline family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antitumor properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound's chemical formula is . It features a beta-carboline core structure, which is characterized by a fused indole and pyridine ring system. The presence of cyclopropyl and carboxylic acid functional groups contributes to its unique biological properties.

Biological Activity Overview

Beta-carbolines have been extensively studied for their pharmacological potential. The biological activities associated with this compound include:

- Antitumor Activity : This compound has shown significant inhibitory effects on various cancer cell lines.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

- Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases.

Antitumor Activity

Recent studies have highlighted the antitumor effects of beta-carboline derivatives, including this compound. The mechanisms through which this compound exerts its effects include:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, particularly at the S phase, by inhibiting cyclin-dependent kinases (CDKs) and disrupting the CCNA2-CDK2 interaction .

- Apoptosis Induction : It promotes apoptosis in tumor cells through the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction .

- DNA Intercalation : Similar to other beta-carbolines, this compound may intercalate into DNA, disrupting replication and transcription processes .

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : In studies involving MG-63 osteosarcoma cells, this compound demonstrated an IC50 value indicating potent antitumor activity. The compound was found to effectively inhibit cell proliferation by inducing apoptosis and causing cell cycle arrest at the S phase .

- Mechanistic Insights : Mechanistic studies revealed that the compound affects key proteins involved in cell cycle regulation and apoptosis pathways. For instance, it was shown to directly interact with CCNA2, inhibiting its function and leading to reduced cell proliferation .

- Comparative Studies : When compared with other beta-carboline derivatives, this compound exhibited superior activity against certain cancer cell lines, suggesting that modifications in the beta-carboline structure can enhance biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.